molecular formula C14H17N3O2 B299968 N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-methylphenoxy)acetamide

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-methylphenoxy)acetamide

Cat. No. B299968
M. Wt: 259.3 g/mol
InChI Key: LHHFOXXQCUFJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-methylphenoxy)acetamide, also known as DPA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized and studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In

Mechanism of Action

The mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-methylphenoxy)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This leads to a reduction in the production of inflammatory mediators, which in turn reduces pain and inflammation.
Biochemical and Physiological Effects
Studies have shown that N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-methylphenoxy)acetamide has a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the inflammatory response. It has also been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-methylphenoxy)acetamide in lab experiments is its anti-inflammatory and analgesic properties. This makes it a potential candidate for the treatment of pain and inflammation in animal models of various diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-methylphenoxy)acetamide. One direction is the further study of its anti-inflammatory and analgesic properties, particularly in animal models of arthritis and other inflammatory conditions. Another direction is the study of its potential use as a herbicide, particularly in crops that are resistant to other herbicides. Additionally, further study of its potential use as a water treatment agent could lead to the development of more effective and efficient water treatment methods.

Synthesis Methods

The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-methylphenoxy)acetamide involves a series of chemical reactions. The starting materials for the synthesis are 3,5-dimethylpyrazole and 2-methylphenol. The reaction involves the conversion of 3,5-dimethylpyrazole to its corresponding acyl chloride, which reacts with 2-methylphenol in the presence of a base to form the final product, N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-methylphenoxy)acetamide.

Scientific Research Applications

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. In agriculture, it has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of certain weeds. In environmental science, it has been studied for its potential use as a water treatment agent, as it has been shown to remove certain contaminants from water.

properties

Product Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-methylphenoxy)acetamide

Molecular Formula

C14H17N3O2

Molecular Weight

259.3 g/mol

IUPAC Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C14H17N3O2/c1-9-6-4-5-7-12(9)19-8-13(18)15-14-10(2)16-17-11(14)3/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

LHHFOXXQCUFJFA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(NN=C2C)C

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(NN=C2C)C

Origin of Product

United States

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